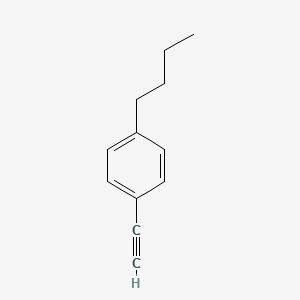
4-Butylphenylacetylene
説明
4-Butylphenylacetylene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 4-Butylphenylacetylene is C12H14. It has an average mass of 158.240 Da and a monoisotopic mass of 158.109543 Da .Chemical Reactions Analysis
4-tert-Butylphenylacetylene can be used in the synthesis of 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione and 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether via Sonogashira coupling reaction with 4,4′,5,5′-tetraiododibenzo-24-crown-8-ether .Physical And Chemical Properties Analysis
4-Butylphenylacetylene has a density of 0.9±0.1 g/cm3, a boiling point of 225.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.2 mmHg at 25°C. It has a molar refractivity of 52.3±0.4 cm3, and its surface tension is 35.2±5.0 dyne/cm .科学的研究の応用
Organic Synthesis
4-Butylphenylacetylene: is a versatile building block in organic chemistry, particularly in the synthesis of complex molecules. Its acetylene group is highly reactive and can undergo various chemical reactions, such as Sonogashira coupling, which is useful for creating carbon-carbon bonds . This compound can be used to synthesize:
- 1,6-bis(4-tert-butylphenyl)hexa-1,5-diyne-3,4-dione , a compound that could have potential applications in the development of new organic materials .
- Dibenzo-24-crown-8-ether derivatives , which are important in host-guest chemistry and have implications in the design of molecular machines .
Pharmaceuticals
In the pharmaceutical industry, 4-Butylphenylacetylene serves as an intermediate in the synthesis of various drugs. It has been used in the mechanism-based inactivation of cytochrome P450 enzymes, which are crucial for drug metabolism . This application is significant for understanding drug interactions and the development of safer medication by controlling enzymatic activity.
Agrochemicals
As an intermediate in agrochemical research, 4-Butylphenylacetylene contributes to the creation of pesticides and herbicides. Its role in the synthesis of active agrochemical ingredients helps in developing more effective and environmentally friendly agricultural products .
Dyestuff Industry
In the dyestuff industry, 4-Butylphenylacetylene is used to develop new dyes and pigments. Its chemical structure allows for the attachment of various chromophores, which are the parts of molecules responsible for their color . This application is crucial for producing dyes with specific properties for textiles, inks, and coatings.
Material Science
In material science, 4-Butylphenylacetylene is utilized in the synthesis of novel materials with unique properties. For example, it can be used to create new polymeric materials or enhance the properties of existing ones, such as increasing thermal stability or electrical conductivity .
Industrial Applications
Beyond the laboratory, 4-Butylphenylacetylene finds applications in various industrial processes. It can be used as a raw material in the manufacture of plastics, resins, and other synthetic materials. Its ability to undergo polymerization makes it valuable for creating new types of polymers with specific characteristics for industrial use .
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Butylphenylacetylene, also known as tert-Butylphenylacetylene (tBPA), is Cytochrome P450 2B4 (P450 2B4) . P450 2B4 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
4-Butylphenylacetylene acts as a potent mechanism-based inactivator for Cytochrome P450 2B4 . It inactivates P450 2B4 in a NADPH- and time-dependent manner . The compound forms a protein adduct with a 1:1 stoichiometry . Peptide mapping of the tBPA-modified protein provides evidence that tBPA is covalently bound to Thr302 . This covalent modification alters the substrate binding and/or the heme environment .
Biochemical Pathways
The action of 4-Butylphenylacetylene primarily affects the cytochrome P450 metabolic pathway . By inactivating P450 2B4, it can potentially influence the metabolism of various drugs and xenobiotics that are substrates of this enzyme.
Result of Action
The result of 4-Butylphenylacetylene’s action is the inactivation of P450 2B4 , which can lead to altered metabolism of drugs and other substances that are substrates of this enzyme . This could potentially influence the pharmacokinetics and pharmacodynamics of these substances.
Action Environment
The action of 4-Butylphenylacetylene is likely to be influenced by various environmental factors. For instance, the presence of NADPH is necessary for its inactivation of P450 2B4 . Additionally, factors that affect the stability of the compound, such as temperature and pH, could also influence its efficacy. More research is needed to fully understand how environmental factors influence the action of 4-Butylphenylacetylene.
特性
IUPAC Name |
1-butyl-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379404 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenylacetylene | |
CAS RN |
79887-09-5 | |
| Record name | 4-Butylphenylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)


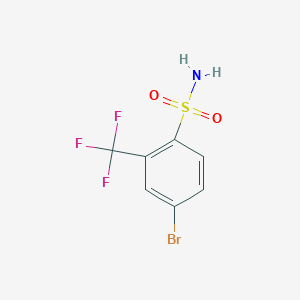
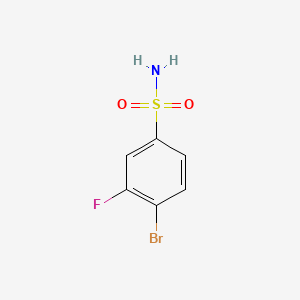
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)
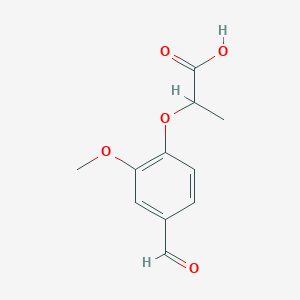
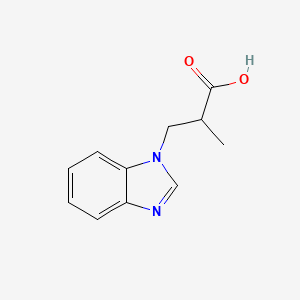
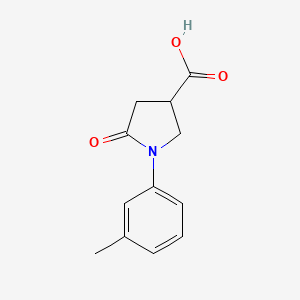
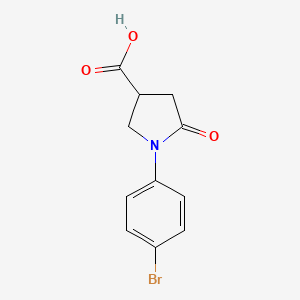
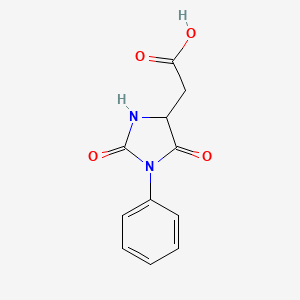
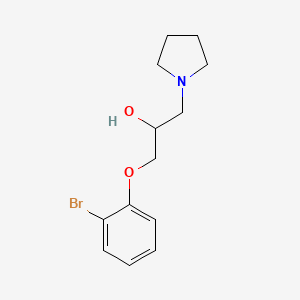
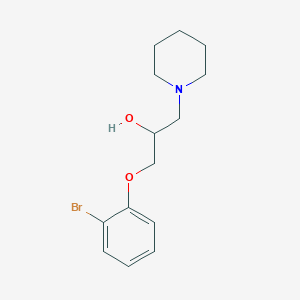
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)